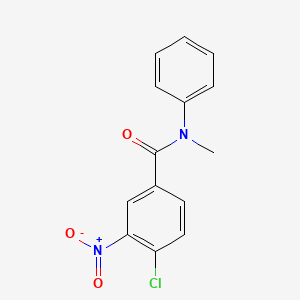

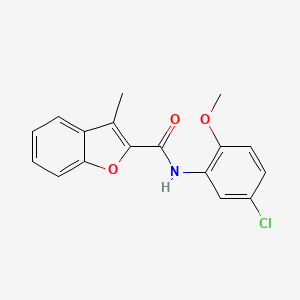

![molecular formula C13H20N2O4 B5562672 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The research on oxazoles and oxazepanes highlights their significance in synthetic organic chemistry due to their presence in biologically active molecules and potential for various applications. The methodologies for synthesizing these compounds, analyzing their molecular structures, understanding their chemical and physical properties, and studying their reactions are critical areas of investigation.

Synthesis Analysis

The synthesis of oxazole and oxazepane derivatives typically involves cyclization reactions and the use of specific synthons. For instance, Tang and Verkade (1996) discussed the synthesis of fluorescent oxazole derivatives using chiral auxiliary-bearing isocyanides (Tang & Verkade, 1996). Such methodologies might be applicable to the synthesis of 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol by analogy.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. The detailed molecular structure provides insights into the compound's stereochemistry and electronic properties, essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

The reactivity of oxazole and oxazepane derivatives with various reagents demonstrates their versatility in chemical transformations. Misra and Ila (2010) highlighted the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing substituted oxazoles (Misra & Ila, 2010). Such studies suggest pathways for functionalizing the oxazepane ring of the target compound.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Physicochemical Properties

Research has explored the synthesis of novel derivatives and their physicochemical properties, such as antioxidant activity and lipophilicity. For example, Yüksek et al. (2015) described the synthesis of new compounds characterized using spectroscopic methods and analyzed for in vitro antioxidant activities, providing insights into their structural and functional relationships (Yüksek et al., 2015).

Photoisomerization and Mechanistic Insights

Studies on the photochemistry of related compounds have revealed intricate details about photoisomerization processes, capturing elusive intermediates and providing a deeper understanding of the structural dynamics involved in such transformations. Nunes et al. (2013) conducted a study that led to the identification and characterization of nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization, offering valuable mechanistic insights (Nunes et al., 2013).

Applications in Asymmetric Synthesis

The exploration of asymmetric synthesis and multicomponent reactions has been significant, with research aiming to develop enantioselective processes for creating complex molecules. Wang et al. (2018) reviewed progress in enantioselective Passerini and Ugi reactions, highlighting challenges and advancements in the synthesis of heterocycles and macrocycles with potential therapeutic applications (Wang et al., 2018).

Heterocyclic Derivatives and Catalysis

Research has also focused on the synthesis of heterocyclic derivatives through palladium-catalyzed reactions, revealing methods for creating diverse molecules with potential biological activity. Bacchi et al. (2005) described reactions that yield tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of catalytic oxidative carbonylation (Bacchi et al., 2005).

Prototropic Tautomerism and Stability Analysis

The study of prototropic tautomerism in derivatives offers insights into the stability of different molecular forms, which is crucial for understanding their reactivity and potential applications. Lamsabhi et al. (2002) investigated the tautomerism of oxo and thioxo derivatives, providing a comprehensive analysis of their stability through density functional theory (DFT) methods (Lamsabhi et al., 2002).

Safety and Hazards

Zukünftige Richtungen

Given the significant role of isoxazoles in drug discovery and their synthetic availability, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . This includes the development of alternate metal-free synthetic routes .

Eigenschaften

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-9(2)5-10-6-12(19-14-10)13(17)15-3-4-18-8-11(16)7-15/h6,9,11,16H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAAFIIUZFVICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)N2CCOCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

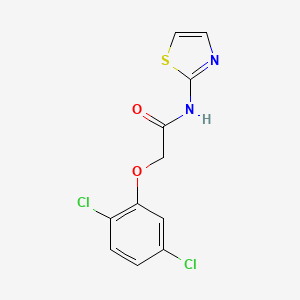

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

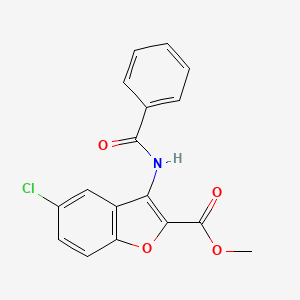

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

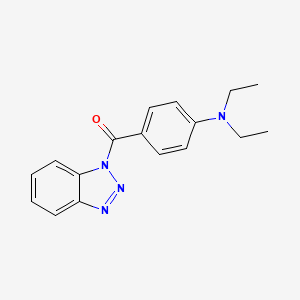

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)